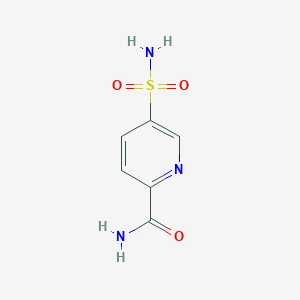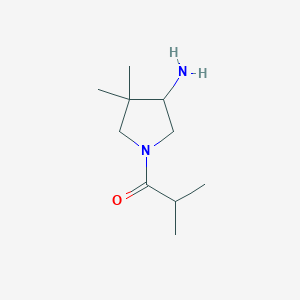
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the chloromethylation of a benzopyran derivative. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. For instance, the use of sulfuric acid as a catalyst in the chloromethylation reaction can improve the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Methyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Comparison
Compared to its analogs, 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
5-(chloromethyl)-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-6-7-2-1-3-9-8(7)4-5-15-10(9)11(13)14/h1-3,10H,4-6H2,(H,13,14) |
Clé InChI |
UJEMOJQNLJNQRF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=CC=CC(=C21)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)



![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)




